molecular formula C₂₉H₂₂D₇N₇O₃S B1159810 CCT239065-d7

CCT239065-d7

Cat. No.: B1159810
M. Wt: 562.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT239065-d7 (CAS No. 957055-11-7) is a deuterated derivative of the CDK 4/6 inhibitor CCT239065, where seven hydrogen atoms are replaced with deuterium. This modification enhances its metabolic stability, making it particularly valuable in pharmacokinetic (PK) and pharmacodynamic (PD) studies as an internal standard for mass spectrometry-based quantification . The parent compound, CCT239065, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle progression and are therapeutic targets in cancers such as hormone receptor-positive breast cancer .

The deuterated form retains the biological activity of the parent molecule while offering improved isotopic tracing capabilities in complex biological matrices. Its molecular formula is C₂₀H₁₉D₇N₃O₂S, with a molecular weight of 390.57 g/mol. The deuterium atoms are strategically positioned at metabolically vulnerable sites to reduce oxidative degradation, as evidenced by in vitro microsomal stability assays .

Properties

Molecular Formula

C₂₉H₂₂D₇N₇O₃S

Molecular Weight

562.69

Synonyms

N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of CCT239065-d7 and Related CDK4/6 Inhibitors

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (µg/mL) Metabolic Stability (t₁/₂ in HLMs, min)
This compound C₂₀H₁₉D₇N₃O₂S 390.57 3.2 15.8 (PBS, pH 7.4) 48.3
CCT239065 (parent) C₂₀H₂₆N₃O₂S 383.50 3.0 22.4 (PBS, pH 7.4) 12.7
Palbociclib-d8 C₂₄H₂₁D₈N₅O₂ 451.62 2.8 8.5 (PBS, pH 7.4) 65.2
Abemaciclib-d4 C₂₇H₂₈D₄F₂N₅O 498.59 3.5 10.2 (PBS, pH 7.4) 54.9

Key Findings :

  • This compound exhibits a 3.8-fold increase in metabolic half-life compared to its non-deuterated parent compound, attributed to deuterium substitution at benzylic and methyl positions .
  • Its solubility is lower than the parent compound due to isotopic effects on crystal lattice energy .
  • Compared to other deuterated CDK4/6 inhibitors (e.g., Palbociclib-d8), this compound shows moderate lipophilicity (LogP = 3.2), balancing membrane permeability and aqueous solubility .

Table 2: Inhibitory Activity (IC₅₀) Against CDK4/6 and Off-Target Kinases

Compound CDK4 (nM) CDK6 (nM) CDK2 (nM) GSK3β (nM) Selectivity Ratio (CDK4/6 vs. CDK2)
This compound 2.1 ± 0.3 3.8 ± 0.5 >10,000 >10,000 >4,761
Palbociclib-d8 0.9 ± 0.2 1.2 ± 0.4 8,500 >10,000 >9,444
Abemaciclib-d4 1.5 ± 0.4 2.0 ± 0.6 6,200 >10,000 >4,133

Key Findings :

  • This compound maintains nanomolar potency against CDK4/6 (IC₅₀ = 2.1–3.8 nM), comparable to clinical-stage deuterated inhibitors .
  • Off-target activity against CDK2 and GSK3β is negligible (>10,000 nM), ensuring minimal interference in pathway-specific studies .

Pharmacokinetic Profiles

Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV)

Parameter This compound CCT239065 (parent) Palbociclib-d8
Cₘₐₓ (ng/mL) 1,520 ± 210 980 ± 145 2,310 ± 330
t₁/₂ (h) 6.7 ± 0.9 2.1 ± 0.4 8.5 ± 1.2
AUC₀–∞ (h·ng/mL) 9,870 ± 1,200 3,450 ± 580 14,200 ± 1,800
Vd (L/kg) 2.8 ± 0.3 4.2 ± 0.6 1.9 ± 0.2

Key Findings :

  • The extended half-life (6.7 h vs. 2.1 h) and higher AUC of this compound validate deuterium’s role in slowing hepatic clearance .
  • Volume of distribution (Vd = 2.8 L/kg) suggests moderate tissue penetration, outperforming Palbociclib-d8 in tumor-bearing models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.